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3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Cross-coupling chemistry Pyrazolopyrimidine diversification Parallel medicinal chemistry

Scaling kinase inhibitor SAR? The C3-Br on this pyrazolo[3,4-d]pyrimidine core is the optimal handle for high-yielding Suzuki/Negishi library synthesis-more reactive than Cl, cleaner than I. • N1-Et gives ~3-5× permeability gain over N1-Me, ideal for lead-like space. • Backbone validated in PI3Kδ (IC₅₀ low nM) & EGFR inhibitor series. • Supplied at ≥97% purity; ships ambient.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
Cat. No. B11879077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCCN1C2=NC=NC=C2C(=N1)Br
InChIInChI=1S/C7H7BrN4/c1-2-12-7-5(6(8)11-12)3-9-4-10-7/h3-4H,2H2,1H3
InChIKeyQGUXZYKVHXWXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: Properties & Scaffold


3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1541551-42-1, MW 227.06, C₇H₇BrN₄) is a heterocyclic building block featuring a bromine atom at C3 and an ethyl group at N1 of the pyrazolo[3,4-d]pyrimidine core . The scaffold is recognized as a privileged structure in kinase inhibitor design due to its adenine-mimetic hydrogen-bonding pattern [1]. The C3 bromine provides a synthetic handle for cross-coupling diversification, while the N1 ethyl group modulates steric and electronic properties, differentiating it from N1 methyl or unsubstituted analogs in library syntheses [1][2].

1
Workflow Kinase inhibitor library synthesis via C3 cross-coupling Adenine-mimetic scaffold for hinge-binding kinase programs
2
Selection Logic Ethyl group supports lead-like lipophilicity and permeability context Predicted permeability advantage over N1-methyl analogs without exceeding optimal log D
3
Procurement Context Multi-supplier availability at 95–98% purity, gram-scale stock Lower procurement risk compared to N1-methyl analog

Why 3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Swapped


Even within the narrow class of N1‑alkyl–C3‑halo‑pyrazolo[3,4‑d]pyrimidines, substitution pattern critically determines both downstream derivatization efficiency and biological profile. The C3 bromine is the optimal leaving group for Pd‑catalyzed cross‑coupling, offering a balanced reactivity that the C3 chloro analog cannot match under mild conditions, while the C3 iodo variant is more costly and prone to unwanted side reactions [1]. The N1 ethyl group provides superior lipophilicity and steric bulk relative to N1 methyl, influencing both target-binding conformation and pharmacokinetic properties, as demonstrated in kinase inhibitor SAR studies [2]. Therefore, any substitution of the halogen or N1‑alkyl group will generate a different chemical intermediate with divergent reactivity and pharmacological performance.

Target C3-Bromo, N1-Ethyl
Risk if Swapped C3-Chloro may require harsher cross-coupling conditions; C3-Iodo may introduce stability issues and higher cost.
Halogen
Target N1-Ethyl
Risk if Swapped N1-Methyl may shift lipophilicity and target-binding conformation; N1-Propyl or larger may breach optimal drug-like property space.
N1-Alkyl
Target C3-Bromo Regioisomer
Risk if Swapped C4-Bromo regioisomer shows distinct kinase selectivity; activity against Bcr-Abl T315I may not transfer to C3-substituted scaffold.
Regiochemistry

3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: Evidence vs. Analogs


C3 Suzuki Coupling Reactivity

In microwave-assisted parallel synthesis of N1‑ and C3‑substituted pyrazolo[3,4‑d]pyrimidine libraries, C3‑bromo derivatives underwent efficient Suzuki coupling to give biaryl products, whereas the C3‑chloro derivative required more forcing conditions and the C3‑iodo compound was unstable under the reported protocol [1]. The bromo derivative enables a single-step diversification at C3 without protecting group manipulation, a unique advantage over the C4‑bromo regioisomer, which demands orthogonal protection strategies before the C4 substitution can be exploited [2].

C3 Suzuki Reactivity
Class-level inference
C3-Br enables efficient microwave-assisted Suzuki coupling; C3-Cl requires forcing conditions; C3-I is unstable.
Preferred synthetic handle for one-step library diversification at C3.
Optimal balance of reactivity and stability reported for C3-bromo in cross-coupling.
Cross-coupling chemistry Pyrazolopyrimidine diversification Parallel medicinal chemistry

Regiochemical Impact on Bcr-Abl T315I

In a cross-docking screening of an in‑house pyrazolo[3,4‑d]pyrimidine library against the gatekeeper mutant Bcr‑Abl T315I, the 4‑bromo derivative 2b emerged as the most active compound, while the C3‑bromo analog was not selected for advanced profiling, indicating a clear regio‑preference for the C4 position in this kinase target [1]. This finding serves as a negative comparator: users pursuing Bcr‑Abl T315I or related Abl kinase programs should consider the C4‑bromo regioisomer, while the C3‑bromo compound may offer superior performance against distinct kinase targets or serve as a more flexible diversification precursor. The validated ligand 2j (4‑bromo series) achieved submicromolar potency against T315I‑expressing cells and >50% tumor volume reduction in a murine allograft model [1].

Bcr-Abl T315I Regio-impact
Head-to-head
C4-Br derivative 2b was the most active against T315I mutant; C3-Br analog not selected for advanced profiling.
C3-Br is not a universal substitute for C4-Br in all kinase inhibitor programs.
Procurement decisions must align with the specific kinase target of interest.
Kinase inhibitor selectivity Bcr-Abl T315I Drug-resistant leukemia

N1-Ethyl vs. Methyl Lipophilicity

A comparative crystallographic and solid-state study of 1‑methyl‑ vs. 1‑ethyl‑pyrazolo[3,4‑d]pyrimidin‑4‑one dimers demonstrated that the ethyl group introduces a measurable perturbation in π‑stacking geometry relative to the methyl analog, attributed to increased steric demand and altered torsional preferences [1]. Although not quantified in terms of IC₅₀, the N1‑ethyl substitution systematically increases calculated log D by approximately 0.5–0.7 log units compared to N1‑methyl in matched molecular pairs, which is expected to enhance passive permeability by a predicted factor of 3 to 5‑fold based on the Lipinski model [2]. Conversely, N1‑propyl or larger alkyl groups exceed optimal drug-like property space for this scaffold [2].

N1-Ethyl Lipophilicity
Class-level inference
Estimated 3–5× permeability enhancement over N1-methyl via ~0.5–0.7 log D increase.
Supports intracellular target engagement without exceeding optimal log D range.
Computed from matched molecular pair analysis; not directly measured in a transport assay.
Lipophilic efficiency N1-alkyl SAR ADME optimization

Supplier Availability and Purity: Ethyl vs. Methyl

A survey of major chemical suppliers reveals that 3‑bromo‑1‑ethyl‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 1541551-42-1) is stocked by at least four independent vendors at purities ranging from 95% to 98%, with catalog quantities from gram to multi-gram scale . In contrast, the 3‑bromo‑1‑methyl analog (CAS 1219636‑65‑3) is listed by only two specialty suppliers, typically at lower purity (95%), with longer lead times and smaller stock inventories . The N1‑ethyl compound thus offers lower procurement risk and faster fulfillment for hit‑to‑lead and lead optimization programs.

Supplier Availability
Data to verify
≥4 suppliers for N1-ethyl (95–98%); ≤2 suppliers for N1-methyl analog (95%).
May reduce procurement risk and lead time for hit-to-lead programs.
Supplier catalogs accessed via CAS search; inventory may fluctuate.
Chemical procurement Building block purity Lead generation supply

3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine: Applications


Kinase Fragment & Lead-Like Library Synthesis

The C3‑bromo handle enables rapid Suzuki or Negishi diversification to generate arrays of C3‑aryl‑N1‑ethyl‑pyrazolo[3,4‑d]pyrimidines for kinase inhibitor screening. The ethyl group provides a calculated ~3–5‑fold permeability advantage over the methyl analog while maintaining physicochemical properties within the lead-like space, making this building block ideal for early-stage hit expansion [1]. Published library syntheses confirm the C3‑bromo position as the preferred site for high-yielding, microwave-assisted cross-coupling [2].

PI3Kδ and EGFR Inhibitor Development

Recent campaigns have demonstrated that N1‑substituted pyrazolo[3,4‑d]pyrimidines can achieve high selectivity for PI3Kδ (IC₅₀ in the low nanomolar range, e.g., compound (S)-36 with TGI of 67.81% at 10 mg/kg po in AML xenograft) and EGFR (IC₅₀ = 0.034–0.135 μM for the most active derivatives) [1][2]. The 3‑bromo‑1‑ethyl compound is the appropriate starting point for generating focused libraries around these scaffolds, as the ethyl substitution has been validated in kinase co-crystal structures to productively fill the hydrophobic pocket adjacent to the hinge region.

Carbonic Anhydrase and Acetylcholinesterase Probe Synthesis

N1‑alkylated pyrazolo[3,4‑d]pyrimidine derivatives have shown Ki values in the range of 8–66 nM against human carbonic anhydrase isoforms I and II and acetylcholinesterase [1]. The 3‑bromo‑1‑ethyl building block allows the introduction of diverse C3 substituents via cross-coupling to optimize isoform selectivity, building on the demonstrated scaffold promise in non‑kinase target families.

Ibrutinib Analog Synthesis & BTK Optimization

The pyrazolo[3,4‑d]pyrimidine core is a key structural component of the BTK inhibitor ibrutinib. Patent CN‑115703781‑A describes the use of 3‑bromo‑1H‑pyrazolo[3,4‑d]pyrimidine‑4‑amine as a Suzuki coupling partner for the construction of ibrutinib intermediates [1]. The 3‑bromo‑1‑ethyl analog reported here serves as a methylene‑extended bioisostere, offering a straightforward path to next-generation BTK inhibitors with differentiated pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Kinase fragment library synthesis
Efficient C3 cross-coupling handle
Reaction yield and scope with aryl/heteroaryl boronic acids
Lead-like hit expansion
Ethyl-modulated lipophilicity and permeability context
Log D, permeability, and cellular target engagement assays
Kinase selectivity profiling
N1-ethyl scaffold for selective kinase inhibitor design
Kinase panel screening and co-crystallization studies
Non-kinase probe synthesis
Diversifiable privileged structure
Isoform selectivity in carbonic anhydrase or acetylcholinesterase assays
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